molecular formula C17H18FNO3S2 B2540999 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1448027-10-8

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2540999
CAS No.: 1448027-10-8
M. Wt: 367.45
InChI Key: PMTZBBMMCIRUEM-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted at the 4-position with a 4-fluorophenylsulfonyl group. The ethanone moiety is linked to the piperidine nitrogen, with a thiophen-2-yl group at the ketone’s α-position. Synthetically, such compounds are typically prepared via nucleophilic substitution or coupling reactions involving sulfonyl chlorides and piperidine intermediates .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S2/c18-13-3-5-15(6-4-13)24(21,22)16-7-9-19(10-8-16)17(20)12-14-2-1-11-23-14/h1-6,11,16H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTZBBMMCIRUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized to introduce the sulfonyl group.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final step involves the formation of the ethanone linkage, typically through a condensation reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiophene rings.

    Coupling Reactions: The thiophene ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.

    Materials Science: Its unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways involved in disease processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Cores

Several compounds share structural motifs with the target molecule but differ in core heterocycles or substituents:

Piperazine-Based Analogues
  • 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e): Structure: Piperazine core with 4-methoxyphenylsulfonyl and tetrazolyl-thio groups. Properties: Melting point 131–134°C; moderate antiproliferative activity . Comparison: The methoxy group is electron-donating, reducing electrophilicity compared to the target’s 4-fluorophenylsulfonyl group. Piperazine’s dual nitrogen atoms may alter solubility and hydrogen-bonding capacity versus piperidine.
  • 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7f): Structure: 4-Trifluoromethylphenylsulfonyl substituent. Properties: Melting point 165–167°C; enhanced antiproliferative activity due to the strong electron-withdrawing CF₃ group . Comparison: The CF₃ group increases lipophilicity and metabolic stability compared to fluorine.
Piperidine-Based Analogues
  • 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone: Structure: Piperidine with 2,4-difluorobenzoyl group. Properties: Molecular weight 267.27; used as a risperidone impurity . Comparison: The benzoyl group lacks sulfonyl’s polarity, reducing solubility in aqueous media.

Analogues with Direct Sulfonyl-Ethanone Linkages

  • 2-(4-Methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone (Entry 10, ): Structure: Direct sulfonyl-ethanone linkage without a piperidine spacer. Synthesis: Prepared via metal–organic framework catalysis (90% yield) . Comparison: Absence of piperidine simplifies synthesis but may reduce conformational flexibility and binding affinity in biological targets.

Analogues with Thiophene Moieties

  • N-ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide (127, ): Structure: Thiophene-2-carbonyl attached to piperidine. Activity: Demonstrated high binding energy in SARS-CoV-2 inhibition studies . Comparison: The amide linkage and ethyl group alter electronic properties compared to the ethanone-thiophene linkage in the target compound.

Melting Points and Solubility

  • Fluorine’s moderate electron-withdrawing nature balances polarity and crystallinity .
  • CF₃-Substituted Analogues : Higher melting points (e.g., 7f: 165–167°C) due to increased molecular symmetry and van der Waals interactions .

Spectroscopic Data

  • NMR :
    • 4-Fluorophenyl : Aromatic doublet at δ ~7.5–7.7 ppm (³JHF coupling).
    • Thiophene : Protons resonate at δ ~7.0–7.5 ppm with characteristic coupling patterns .
    • Piperidine : Methylenes appear as multiplets at δ ~2.5–3.5 ppm .
  • Mass Spectrometry: Expected [M+H]⁺ peak at m/z ~407 (calculated for C₁₇H₁₆FNO₃S₂).

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